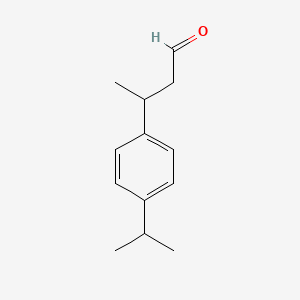
2-Methyl-3-(p-isopropylphenyl)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless to pale yellow liquid with a powerful fresh, green, floral, lily-of-the-valley-like odor . This compound is widely used in the fragrance industry due to its pleasant scent.
Méthodes De Préparation
2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be synthesized through various methods. One common method involves the hydroformylation of 1,3-diisopropenylbenzene followed by subsequent hydrogenation . The hydroformylation reaction typically requires a rhodium catalyst and is conducted under high pressure and temperature conditions. Another method involves the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol using an iridium catalyst, which provides high enantioselectivity .
Analyse Des Réactions Chimiques
2-Methyl-3-(p-isopropylphenyl)propionaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-(4-isopropylphenyl)butanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(4-isopropylphenyl)butanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(p-isopropylphenyl)propionaldehyde has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its floral scent. The molecular targets include specific olfactory receptors that bind to the compound and initiate the signaling cascade.
Comparaison Avec Des Composés Similaires
2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be compared with other similar compounds such as:
3-(4-Isobutylphenyl)propanal: This compound has a similar structure but with an isobutyl group instead of an isopropyl group.
3-(3-Isopropylphenyl)butanal: This is a positional isomer with the isopropyl group located at the meta position instead of the para position.
3-(4-Isopropylphenyl)butanoic acid: This is the oxidized form of this compound.
The uniqueness of this compound lies in its specific structure and the resulting olfactory properties, making it highly valuable in the fragrance industry.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-(4-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,9-11H,8H2,1-3H3 |
Clé InChI |
HQQPOVNESMNPNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















